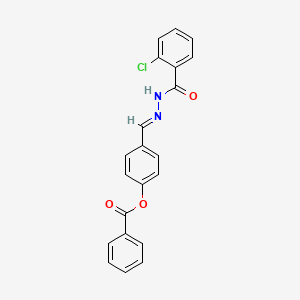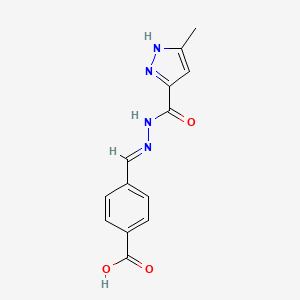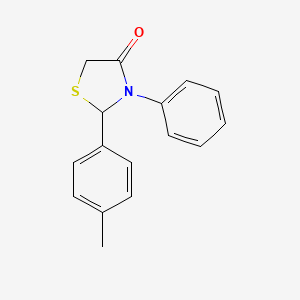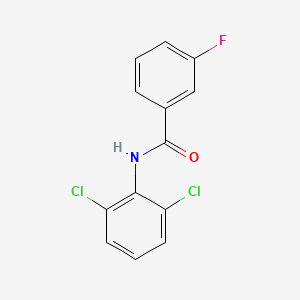![molecular formula C23H14ClF2NO3 B11689536 (4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689536.png)
(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[4-(benciloxi)bencilideno]-2-(2-cloro-4,5-difluorofenil)-1,3-oxazol-5(4H)-ona es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen un residuo benciloxibencilideno y un grupo difluorofenilo unido a un anillo oxazol-5(4H)-ona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4Z)-4-[4-(benciloxi)bencilideno]-2-(2-cloro-4,5-difluorofenil)-1,3-oxazol-5(4H)-ona típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye la condensación de 4-(benciloxi)benzaldehído con 2-(2-cloro-4,5-difluorofenil)oxazol bajo condiciones de reacción específicas. La reacción se lleva a cabo a menudo en presencia de una base, como el carbonato de potasio, y un solvente adecuado, como la dimetilformamida (DMF), a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, incorporando a menudo técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados. El uso de reactivos de alta pureza y el control estricto de los parámetros de reacción son cruciales para garantizar la consistencia y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4Z)-4-[4-(benciloxi)bencilideno]-2-(2-cloro-4,5-difluorofenil)-1,3-oxazol-5(4H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en las posiciones cloro y flúor.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, (4Z)-4-[4-(benciloxi)bencilideno]-2-(2-cloro-4,5-difluorofenil)-1,3-oxazol-5(4H)-ona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se estudia por sus posibles interacciones con macromoléculas biológicas. Sus características estructurales lo convierten en un candidato para estudios de unión con proteínas y ácidos nucleicos, proporcionando información sobre el reconocimiento molecular y la afinidad de unión.
Medicina
En medicina, el compuesto se investiga por sus posibles propiedades terapéuticas. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en las áreas de investigación antiinflamatoria y anticancerígena.
Industria
En el sector industrial, (4Z)-4-[4-(benciloxi)bencilideno]-2-(2-cloro-4,5-difluorofenil)-1,3-oxazol-5(4H)-ona se utiliza en el desarrollo de materiales avanzados. Sus propiedades químicas únicas contribuyen al diseño de nuevos polímeros y recubrimientos con características de rendimiento mejoradas.
Mecanismo De Acción
El mecanismo de acción de (4Z)-4-[4-(benciloxi)bencilideno]-2-(2-cloro-4,5-difluorofenil)-1,3-oxazol-5(4H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización posteriores. Por ejemplo, puede inhibir la actividad de ciertas quinasas, lo que lleva a la supresión de respuestas inflamatorias o la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-4-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-{[4-(ETHOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of “(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Propiedades
Fórmula molecular |
C23H14ClF2NO3 |
|---|---|
Peso molecular |
425.8 g/mol |
Nombre IUPAC |
(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H14ClF2NO3/c24-18-12-20(26)19(25)11-17(18)22-27-21(23(28)30-22)10-14-6-8-16(9-7-14)29-13-15-4-2-1-3-5-15/h1-12H,13H2/b21-10- |
Clave InChI |
GQXJLBJWMSZAJM-FBHDLOMBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11689472.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)

![2-fluoro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11689478.png)
![4-Methylbenzyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11689481.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689485.png)
![N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11689488.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689491.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11689498.png)



![N-(4-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11689540.png)
